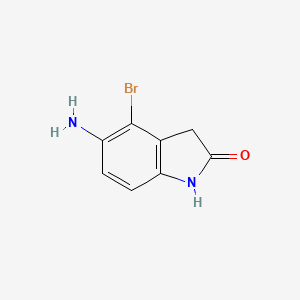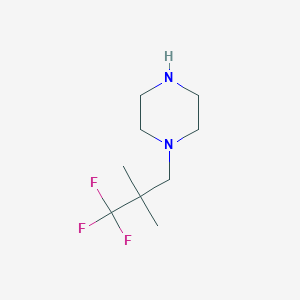![molecular formula C13H16N4O2 B6599740 [4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol CAS No. 1715015-43-2](/img/structure/B6599740.png)
[4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol: is a chemical compound with the molecular formula C12H14N4O2 It is characterized by the presence of a quinazoline ring, a morpholine ring, and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions involving suitable halogenated intermediates.
Attachment of the Methanol Group: The methanol group can be introduced through reduction reactions, often using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the quinazoline or morpholine rings, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenated compounds, sulfonyl chlorides.
Major Products
Oxidation Products: Quinazoline carboxylic acids, aldehydes.
Reduction Products: Hydrogenated quinazoline derivatives.
Substitution Products: Various substituted quinazoline derivatives.
科学研究应用
[4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of [4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline ring is known to interact with kinase enzymes, potentially inhibiting their activity and affecting cellular signaling pathways. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
相似化合物的比较
Similar Compounds
[4-(6-aminoquinazolin-4-yl)phenyl]methanol: Similar structure but with a phenyl ring instead of a morpholine ring.
[4-(6-aminoquinazolin-4-yl)piperidin-3-yl]methanol: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
- The presence of the morpholine ring in [4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol provides unique solubility and bioavailability properties compared to its analogs.
- The combination of the quinazoline and morpholine rings offers a distinct pharmacophore that can interact with a broader range of biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
[4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c14-9-1-2-12-11(5-9)13(16-8-15-12)17-3-4-19-7-10(17)6-18/h1-2,5,8,10,18H,3-4,6-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDATZAOUFVFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C2=NC=NC3=C2C=C(C=C3)N)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
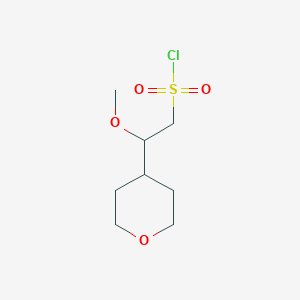
![(1-{[ethyl(methyl)amino]methyl}cyclopropyl)methanol](/img/structure/B6599676.png)
![6-(phenoxymethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B6599680.png)
![methyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B6599695.png)
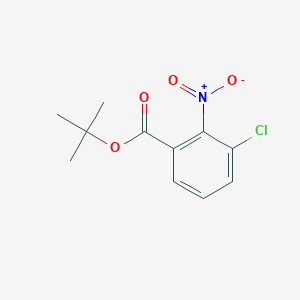
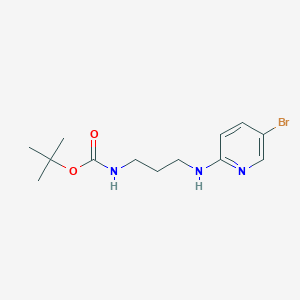
![5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B6599722.png)
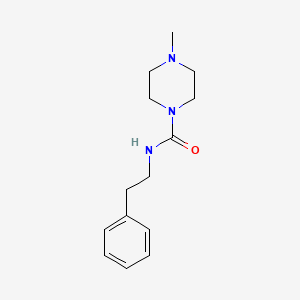



![2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6599770.png)
